4-(3-Fluoro-5-methylphenyl)piperidine
CAS No.:
Cat. No.: VC16223514
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 4-(3-fluoro-5-methylphenyl)piperidine |
| Standard InChI | InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3 |
| Standard InChI Key | YDHXXUKYAPKWSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)F)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-(3-Fluoro-5-methylphenyl)piperidine is defined by the following key attributes:
| Property | Value |
|---|---|
| IUPAC Name | 4-(3-fluoro-5-methylphenyl)piperidine |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1)F)C2CCNCC2 |
| InChI Key | YDHXXUKYAPKWSO-UHFFFAOYSA-N |
| PubChem CID | 79003589 |
The compound’s structure combines a piperidine ring with a meta-fluoro and para-methyl-substituted phenyl group, conferring unique electronic and steric properties.
Physicochemical Properties
While detailed data on melting/boiling points and solubility are currently unavailable, its hydrochloride derivative, 4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride (CAS: 1803603-61-3), has a molecular weight of 247.71 g/mol and is stored at -20°C for long-term stability . The parent compound’s lipophilicity, inferred from its structure, suggests moderate blood-brain barrier permeability, a trait valuable in neuroactive drug design.
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 4-(3-Fluoro-5-methylphenyl)piperidine typically involves:
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Friedel-Crafts Alkylation: Reaction of piperidine derivatives with 3-fluoro-5-methylbenzyl halides.
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Buchwald-Hartwig Amination: Coupling aryl halides with piperidine under palladium catalysis.
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Reductive Amination: Condensation of ketones or aldehydes with amines, followed by reduction.
A representative pathway is illustrated below:
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Step 1: Bromination of 3-fluoro-5-methyltoluene to form 1-bromo-3-fluoro-5-methylbenzene.
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Step 2: Coupling with piperidine via Pd-mediated cross-coupling to yield the target compound.
Challenges and Solutions
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Regioselectivity: Fluorine’s electron-withdrawing effect directs substitution to the meta position, necessitating precise reaction control.
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Purification: Column chromatography or recrystallization is employed to isolate the product from byproducts .
Biological Activity and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies
Recent SAR analyses highlight:
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Fluorine Position: Meta-fluorination optimizes receptor binding compared to ortho or para substitutions.
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Piperidine Substitution: N-methylation reduces off-target activity but decreases solubility .
Research Applications and Industrial Relevance
Drug Discovery
This compound serves as a precursor for:
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Antipsychotics: Derivatives modulate dopamine pathways with reduced extrapyramidal side effects.
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Antidepressants: Analogues targeting serotonin reuptake show promise in preclinical models .
Chemical Intermediate
As a building block, it facilitates the synthesis of complex molecules, including:
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